6-Hydroxyhexyl acrylate
Description
Significance of 6-Hydroxyhexyl Acrylate (B77674) as a Multifunctional Monomer
Multifunctional monomers are indispensable building blocks for creating complex, highly branched, and crosslinked polymer networks. fiveable.me These monomers possess more than one reactive site, enabling the formation of multiple covalent bonds during polymerization. fiveable.me This capability is crucial for the synthesis of advanced polymeric materials with tailored mechanical, thermal, and chemical properties. fiveable.me
6-Hydroxyhexyl acrylate exemplifies the advantages of a multifunctional monomer. dakenchem.com Its acrylate group readily participates in free-radical polymerization, a common method for producing a wide range of polymers. cymitquimica.com Simultaneously, the terminal hydroxyl group provides a site for subsequent chemical modifications. cymitquimica.com This dual reactivity allows for a two-pronged approach to polymer design: initial chain formation through the acrylate functionality, followed by post-polymerization modification via the hydroxyl group. This versatility is a key driver of its significance in the field.
Overview of its Role in Tailoring Polymer Properties
The incorporation of this compound into a polymer backbone can significantly influence the final material's properties. The hydroxyl group, in particular, plays a crucial role in enhancing performance characteristics.
Adhesion and Flexibility: The presence of hydroxyl groups can improve the adhesion of coatings and adhesives to various substrates, including metals, plastics, and glass. dakenchem.com This is attributed to the potential for hydrogen bonding between the hydroxyl groups and the substrate surface. Furthermore, the flexible hexyl chain can impart increased flexibility to the polymer, a desirable trait in many applications. chembk.com
Crosslinking and Network Formation: The hydroxyl functionality serves as a reactive handle for crosslinking reactions. By reacting the hydroxyl groups with appropriate crosslinking agents, a three-dimensional polymer network can be formed. This process enhances the material's mechanical strength, thermal stability, and solvent resistance.
Hydrophilicity and Biocompatibility: The hydroxyl group increases the hydrophilicity of the resulting polymer. cymitquimica.com This property is particularly important in biomedical applications, where it can influence a material's interaction with biological systems. The biocompatibility of polymers containing 6-HHA has led to their investigation for use in hydrogels, medical devices, and drug delivery systems. dakenchem.com
UV-Curable Formulations: this compound is a valuable component in ultraviolet (UV)-curable formulations. dakenchem.com The acrylate group's rapid polymerization upon exposure to UV light facilitates fast curing times, which is advantageous in applications such as inks, varnishes, and dental materials. dakenchem.com
Below is an interactive data table summarizing the key properties of this compound:
| Property | Value |
| Molecular Formula | C9H16O3 |
| Molecular Weight | 172.22 g/mol |
| Appearance | Clear to pale yellow liquid |
| Boiling Point | 255.3±23.0°C |
| Density | 0.994±0.06 g/cm³ |
| Solubility | Soluble in organic solvents like ethanol, acetone, and benzene |
Data sourced from Dakenchem dakenchem.com
Academic Research Trajectories for this compound
Current academic research continues to explore the potential of this compound in various cutting-edge applications. Investigations are underway to synthesize novel polymers and copolymers with precisely defined architectures and functionalities.
One area of focus is the use of 6-HHA in the development of "smart" or "functional" polymers. mdpi.commdpi.com These materials are designed to respond to external stimuli, and the hydroxyl group of 6-HHA provides a convenient point for attaching responsive moieties. For instance, research has explored the synthesis of polymers that exhibit changes in properties in response to temperature or pH, with potential applications in sensors and controlled-release systems.
In the realm of biomedical engineering, this compound is being investigated for its role in creating biocompatible materials. dakenchem.com Studies have explored its use in the synthesis of hydrogels for tissue engineering and as a component in dental adhesives and intraocular lenses. dakenchem.commdpi.com For example, it has been used in the synthesis of dendrimer-dexamethasone conjugates for potential therapeutic applications. aip.org
Furthermore, research is ongoing to optimize the synthesis of polymers containing 6-HHA. This includes exploring different polymerization techniques, such as controlled radical polymerization, to achieve better control over molecular weight and polymer architecture. The goal is to fine-tune the material properties for specific, demanding applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-hydroxyhexyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-9(11)12-8-6-4-3-5-7-10/h2,10H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIFJWVZZUDMRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143589 | |
| Record name | 6-Hydroxyhexyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10095-14-4 | |
| Record name | 6-Hydroxyhexyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10095-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxyhexyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010095144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxyhexyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxyhexyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Derivatization of 6 Hydroxyhexyl Acrylate
Esterification and Transesterification Routes for 6-Hydroxyhexyl Acrylate (B77674) Synthesis
The industrial synthesis of 6-Hydroxyhexyl acrylate (6-HHA) is predominantly achieved through direct esterification or transesterification reactions. These methods are favored for their efficiency and scalability.
Direct esterification involves the reaction of 1,6-hexanediol (B165255) with acrylic acid, typically in the presence of an acid catalyst. chembk.comchembk.com This reaction is an equilibrium process where water is produced as a byproduct. To drive the reaction towards the formation of the desired monoester and minimize the formation of the diacrylate byproduct (1,6-Hexanediol diacrylate), an excess of the diol is often used. The reaction is carefully controlled by monitoring temperature and removing water as it forms.
Transesterification offers an alternative route, where an alkyl acrylate (such as methyl acrylate or ethyl acrylate) reacts with 1,6-hexanediol. This process is also catalyzed and involves the exchange of the alcohol group of the ester. For instance, a partial transesterification reaction has been observed between 6-HHA and ethyl acetate (B1210297) during synthesis procedures. ua.es Enzymatic transesterification, using lipases, has been successfully employed for similar structures like 6-hydroxyhexyl formate, achieving high conversion rates under mild conditions, which presents a viable green chemistry approach for acrylate synthesis as well. vulcanchem.com
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Reactants | Catalyst Example | Key Process Feature |
|---|---|---|---|
| Direct Esterification | 1,6-Hexanediol + Acrylic Acid | p-Toluenesulfonic acid (p-TSA) | Removal of water to shift equilibrium. |
| Transesterification | 1,6-Hexanediol + Alkyl Acrylate | Lipase (B570770) Enzymes | Mild reaction conditions, high selectivity. vulcanchem.com |
Advanced Synthetic Strategies for Functionalized this compound Derivatives
The functional hydroxyl group of 6-HHA serves as a reactive site for creating a variety of more complex derivatives for specialized applications. These advanced strategies allow for the introduction of new functionalities and the development of novel polymers.
One common strategy involves the reaction of the terminal hydroxyl group. For example, functionalized acrylates can be synthesized by reacting a hydroxyl-containing precursor with acryloyl chloride in the presence of a base like triethylamine. escholarship.org This method effectively attaches the acrylate moiety to a pre-functionalized molecule, creating a versatile monomer.
Enzymatic catalysis provides a sophisticated and sustainable route to novel derivatives. The enzyme Candida antarctica lipase B has been used to catalyze the acylation of 6-hydroxyhexyl vinyl ether, producing bifunctional monomers that contain both vinyl ether and ester groups. rsc.orgrsc.org This one-pot synthesis is efficient across a wide temperature range and can be performed in various organic solvents or even in bulk, offering a green alternative to traditional chemical methods. rsc.orgrsc.org
Furthermore, 6-HHA can be copolymerized with other monomers to create new materials. For instance, it has been mixed with ethyl cyanoacrylate (ECN) to produce copolymers with modified thermal stability and adhesion properties. ua.es This demonstrates the utility of 6-HHA as a building block for functional polymers through copolymerization reactions. ua.es
Reaction Mechanisms and Catalysis in this compound Preparation
The efficiency of 6-HHA synthesis is highly dependent on the reaction mechanism and the choice of catalyst.
Reaction Mechanisms: The direct esterification of 1,6-hexanediol with acrylic acid typically follows the Fischer-Speier esterification mechanism when an acid catalyst is used. The process is initiated by the protonation of the carbonyl oxygen of acrylic acid, which increases its electrophilicity. The hydroxyl group of 1,6-hexanediol then acts as a nucleophile, attacking the carbonyl carbon. This is followed by proton transfer and the elimination of a water molecule to form the final ester product.
In transesterification, a catalyst (such as a base, acid, or enzyme) facilitates the nucleophilic attack of 1,6-hexanediol on the carbonyl carbon of an alkyl acrylate. This forms a tetrahedral intermediate. The subsequent elimination of the original alcohol (e.g., methanol (B129727) from methyl acrylate) yields this compound.
Catalysis: Both chemical and biological catalysts are employed in the synthesis of 6-HHA and its derivatives.
Chemical Catalysis : Strong acids such as p-toluenesulfonic acid (p-TSA) and sulfuric acid are common catalysts for direct esterification. vulcanchem.com They accelerate the reaction by protonating the carboxylic acid, making it more susceptible to nucleophilic attack. For industrial-scale production, considerations include catalyst recovery and neutralization to minimize waste.
Enzymatic Catalysis : Lipases, particularly immobilized forms like Candida antarctica lipase B, are increasingly used as biocatalysts. vulcanchem.comrsc.org This approach offers several advantages, including high specificity, which reduces the formation of byproducts. Enzymatic reactions can be performed under mild conditions (e.g., lower temperatures), which helps to prevent the polymerization of the acrylate monomer during synthesis and preserves heat-sensitive functional groups. vulcanchem.comrsc.org
Table 2: Catalyst Systems in 6-HHA Synthesis
| Catalyst Type | Example | Reaction Type | Advantages |
|---|---|---|---|
| Acid Catalyst | p-Toluenesulfonic acid | Esterification | Effective for driving equilibrium reactions. |
| Enzyme | Candida antarctica lipase B | Transesterification / Acylation | High selectivity, mild conditions, sustainable. rsc.orgrsc.org |
| Tertiary Amine | Triethylamine | Functionalization (with Acryloyl Chloride) | Acts as a base to neutralize HCl byproduct. escholarship.org |
Polymerization Mechanisms and Kinetic Investigations of 6 Hydroxyhexyl Acrylate
Free Radical Homopolymerization of 6-Hydroxyhexyl Acrylate (B77674)
6-Hydroxyhexyl acrylate (6-HHA) is a functional monomer that readily participates in free radical polymerization due to the reactivity of its acrylate group. cymitquimica.com This process is typically initiated by the decomposition of a radical initiator, which generates free radicals. These radicals then react with the carbon-carbon double bond of the acrylate moiety, initiating a propagating polymer chain. The presence of the hydroxyl group on the hexyl chain adds functionality to the resulting polymer without typically interfering with the free radical polymerization process itself. cymitquimica.comgoogle.com
The polymerization can be carried out using various techniques, including bulk, solution, or emulsion polymerization. In a typical process, the monomer is combined with a free radical initiator, and the reaction is often expedited through the application of heat. google.com.na For instance, continuous bulk polymerization processes for acrylic monomers are conducted at temperatures ranging from 80 to 180°C. google.com.nagoogle.com The choice of initiator is critical, with common examples including benzoyl peroxide, di-t-butyl peroxide, and various azo compounds like azobisisobutyronitrile (AIBN). google.com.naua.es
The resulting poly(this compound) homopolymer possesses a backbone of repeating acrylate units with pendant hexyl hydroxyl groups. These hydroxyl groups offer sites for subsequent crosslinking or further chemical modification. google.com The process allows for the synthesis of polymers with varying molecular weights, which can be controlled through the use of chain transfer agents and adjustments to reaction conditions such as initiator concentration and temperature. google.com.na
Table 1: Typical Conditions for Free Radical Polymerization of Acrylates
| Parameter | Details | Source(s) |
| Monomer | This compound | google.comgoogle.com.na |
| Initiators | Peroxides (e.g., benzoyl peroxide, di-t-butyl peroxide), Azo compounds | google.com.naua.es |
| Temperature Range | 80 - 180 °C | google.com.nagoogle.com |
| Polymerization Type | Bulk, Solution | google.comgoogle.com |
| Functionality | The hydroxyl group is retained for potential post-polymerization reactions. | google.com |
Controlled/Living Polymerization Techniques Employing this compound
To achieve better control over polymer architecture, molecular weight, and dispersity, controlled/living polymerization techniques are employed.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization is a versatile form of controlled radical polymerization that has been applied to a wide range of monomers, including acrylates. sigmaaldrich.com This technique allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The control is achieved through the use of a RAFT agent, typically a thiocarbonylthio compound. sigmaaldrich.com
While specific studies detailing the RAFT homopolymerization of 6-HHA are not extensively documented in the provided sources, the polymerization of functional acrylates is a well-established application of this method. sigmaaldrich.comresearchgate.net For acrylates, trithiocarbonates are often effective RAFT agents. sigmaaldrich.com The process involves a rapid equilibrium between active, propagating polymer chains and dormant chains, which are stabilized by the RAFT agent. This minimizes termination reactions and allows the polymer chains to grow at a similar rate. The synthesis of copolymers containing 6-hydroxyhexyl (meth)acrylate has been noted as particularly suitable for RAFT polymerization. google.com This control makes it possible to create well-defined block copolymers and other complex architectures incorporating the hydroxyl functionality of 6-HHA.
Other Controlled Polymerization Approaches
Beyond RAFT, other controlled polymerization methods can be applied to functional acrylates and methacrylates. Living anionic polymerization, for example, is a powerful technique for producing well-defined polymers with narrow molecular weight distributions (Mw/Mn < 1.1). acs.org This method has been successfully used for protected hydroxyl-functional methacrylates, such as silyl-protected oligo(ethylene glycol) methacrylates. acs.org A similar strategy could be applied to 6-HHA, where the hydroxyl group would first be protected, followed by anionic polymerization and subsequent deprotection to yield the final hydroxyl-functional polymer. This approach offers precise control over the polymer structure, which is crucial for advanced material applications. acs.org
UV-Initiated Polymerization Kinetics of this compound
This compound is a key component in ultraviolet (UV) curable formulations, valued for the rapid polymerization of its acrylate group upon exposure to UV light. dakenchem.com This process, known as photopolymerization, is initiated by a photoinitiator that absorbs UV radiation to generate reactive species, typically free radicals.
The kinetics of the UV-initiated polymerization of acrylates are influenced by several factors, including the type and concentration of the photoinitiator, the intensity of the UV light, and the monomer composition. mdpi.comjlu.edu.cn The rate of polymerization (Rp) is generally proportional to the square root of the photoinitiator concentration and the light intensity. jlu.edu.cn
Investigating the Aza-Michael Addition Reaction in this compound Polymer Chemistry
The aza-Michael addition is a type of conjugate addition reaction between a nitrogen nucleophile (like an amine) and an activated alkene (like an acrylate). frontiersin.orgresearchgate.net This reaction has been explored as a highly efficient and clean method for polymer synthesis and modification. rsc.org
In a notable study, this compound was used as a key monomer in a step-growth polymerization based on the aza-Michael addition. rsc.org An AB-type monomer was synthesized by reacting 6-HHA with a molecule containing a dihydropyrimidin-2(1H)-thione (DHPMT) group. The polymerization was then initiated by adding a catalyst, such as potassium carbonate (K₂CO₃), and heating the mixture to 100°C. rsc.org The progress of the polymerization was monitored by tracking the increase in molecular weight over time using Gel Permeation Chromatography (GPC). This approach demonstrates the utility of the aza-Michael reaction for creating polyesters with pendant hydroxyl groups derived from 6-HHA, opening avenues for producing functional polymers through non-traditional polymerization routes. rsc.orgrsc.org
Table 2: Example of A₂ + B₂ Step-Growth Polymerization via Aza-Michael Addition
| Component | Role | Details | Source(s) |
| Monomer A₂ | Michael Acceptor | A monomer containing two acrylate groups. | rsc.org |
| Monomer B₂ | Michael Donor | A monomer containing two dihydropyrimidin-2(1H)-thione (DHPMT) groups. | rsc.org |
| Solvent | N,N-dimethylformamide (DMF) | Reaction medium. | rsc.org |
| Catalyst | Potassium Carbonate (K₂CO₃) | Initiates the polymerization. | rsc.org |
| Temperature | 100°C | Reaction condition. | rsc.org |
Influence of Initiators and Reaction Conditions on Polymerization Outcomes
The choice of initiator and the specific reaction conditions, such as temperature and solvent, have a profound impact on the outcome of the polymerization of this compound. These parameters control critical polymer properties including molecular weight, molecular weight distribution (polydispersity), and polymer architecture. google.comgoogle.com.na
In free radical polymerization, the initiator concentration directly affects the number of growing polymer chains. A higher initiator concentration generally leads to the formation of more chains, resulting in a lower average molecular weight. nih.gov The type of initiator is also crucial; for example, peroxides and azo compounds are common radical initiators that decompose at different rates depending on the temperature. google.com.na Reaction temperatures are typically maintained between 80°C and 180°C for continuous polymerization processes. google.com.na
In copolymerization systems, the addition of 6-HHA can influence the properties of the final polymer. For instance, when copolymerized with ethyl cyanoacrylate (ECN), the addition of 6-HHA was found to decrease the glass transition temperature of the resulting polymer. ua.es After prolonged storage, a copolymerization through a transesterification reaction between ECN and 6-HHA was observed, leading to polymers with a broader molecular weight distribution and higher thermal stability compared to the ECN homopolymer. ua.es The reaction solvent can also play a role, not only in controlling viscosity and heat transfer but also by potentially participating in side reactions. google.com.na
Copolymerization Studies of 6 Hydroxyhexyl Acrylate with Diverse Monomers
Binary Copolymer Systems Incorporating 6-Hydroxyhexyl Acrylate (B77674)
The incorporation of 6-HHA into binary copolymer systems demonstrates its utility in modifying the properties of other polymers.
Copolymerization with Methyl Methacrylate (B99206) for Enhanced Stability
The copolymerization of cyanoacrylates with methyl methacrylate (MMA) has been shown to improve the thermal stability of the resulting polymer. researchgate.net For instance, copolymers of poly(ethyl cyanoacrylate-co-methyl methacrylate) (PECA-co-PMMA) have been synthesized to control degradation and stability. researchgate.net While direct studies on the copolymerization of 6-HHA with MMA for stability enhancement are not extensively detailed in the provided results, the principle of using an acrylate to improve the properties of another is well-established. For example, copolymers of hydroxyethyl (B10761427) acrylate (HEA) and MMA have been synthesized, where HEA provides elasticity and hydroxyl groups. scielo.br
Studies with Alkyl Acrylates and Methacrylates
Research has explored the copolymerization of 6-HHA with various alkyl acrylates and methacrylates to create adhesives and other functional materials. ua.esdakenchem.com
n-Butyl Acrylate: Copolymers of limonene (B3431351) and butyl methacrylate have been synthesized via free radical polymerization. researchgate.net In the context of creating peelable decontamination materials, butyl-acrylate has been used as a reactive monomer in a ternary system with methyl methacrylate and acrylic acid. mdpi.com
Ethyl Cyanoacrylate: The addition of 6-HHA to ethyl cyanoacrylate (ECN) has been studied to reduce stiffness and improve thermal stability. ua.es Research showed that adding 5-10 wt% of 6-HHA to ECN increased immediate adhesion and lowered the glass transition temperature. ua.es Over time, a copolymerization via transesterification was observed. ua.es The resulting copolymers exhibited a broader molecular weight distribution and different tacticity compared to the ECN homopolymer. ua.es Notably, while the ECN polymer decomposed around 200°C, the ECN+HHA copolymers were stable up to nearly 300°C. ua.es
Ternary and Multicomponent Copolymer Architectures
6-Hydroxyhexyl acrylate is also a component in more complex copolymer systems, including ternary and multicomponent dispersants. mdpi.comgoogle.comepo.org In one example, a ternary system for a peelable sealing decontamination material was prepared using butyl-acrylate, methyl methacrylate, and acrylic acid. mdpi.com While this specific study does not include 6-HHA, it demonstrates the principle of using multiple monomers to achieve desired properties. mdpi.com A patent for multi-component dispersants lists this compound as a potential monofunctional acrylate monomer, alongside a wide range of other acrylates, indicating its utility in creating complex polymer architectures for various applications. google.com
Graft Copolymerization Strategies Utilizing this compound
The hydroxyl group on 6-HHA makes it a suitable candidate for graft copolymerization, allowing for the modification of existing polymer backbones.
Grafting onto Polyvinyl Alcohol and Other Polymeric Backbones
The grafting of vinyl monomers onto polyvinyl alcohol (PVA) is a common strategy to modify its properties. researchgate.netmdpi.comui.ac.id While direct examples of grafting 6-HHA onto PVA were not found in the search results, studies have shown the successful grafting of other acrylates, such as 2-ethylhexyl acrylate and 2-hydroxy hexyl acrylate, onto PVA. researchgate.netui.ac.id These grafted copolymers have been used to improve the properties of cement and mortar. ui.ac.id The general principle involves using a free-radical initiator to create active sites on the PVA backbone, onto which the acrylate monomers can polymerize. mdpi.comui.ac.id
Synthesis of Biotinylated Aldehyde Polymers via Copolymerization
A notable application of copolymerization involving a related monomer is the synthesis of biotinylated aldehyde polymers. nih.gov In this work, 6-oxohexyl acrylate (6OHA), an aldehyde-containing monomer, was copolymerized with poly(ethylene glycol) methyl ether acrylate (PEGA) via reversible addition-fragmentation chain transfer (RAFT) polymerization in the presence of biotin-containing chain transfer agents (CTAs). nih.gov This process resulted in biotinylated polymers with side-chain aldehydes that can be used as multifunctional scaffolds for biomolecule conjugation. nih.gov The reactivity of the aldehyde side chains was confirmed through oxime and hydrazone formation. nih.gov
Effect of Comonomer Choice on Reactivity Ratios and Polymer Microstructure
Reactivity ratios, r₁ (for 6-HHA) and r₂ (for the comonomer), represent the ratio of the rate constant for a propagating chain ending in a given monomer unit adding its own type of monomer to the rate constant for it adding the other monomer. The values of these ratios provide insight into the monomer sequence distribution along the polymer chain. frontiersin.orgtsijournals.com
If r₁ > 1 and r₂ < 1 , the propagating chain with a 6-HHA terminal unit preferentially adds another 6-HHA monomer, while the comonomer-terminated chain prefers to add 6-HHA. This leads to a copolymer that is richer in 6-HHA.
If r₁r₂ ≈ 1 , the monomer units are incorporated randomly along the polymer chain, forming a statistical copolymer. uq.edu.au
If r₁r₂ ≈ 0 (and both r₁ and r₂ are less than 1), there is a strong tendency for the monomers to alternate along the chain. researchgate.net
If both r₁ > 1 and r₂ > 1 , the system tends towards the formation of a mixture of homopolymers or block copolymers.
Detailed Research Findings
While extensive data on the reactivity ratios for 6-HHA with a wide array of comonomers are not broadly published, the principles can be understood by examining studies on structurally similar acrylates and other vinyl monomers. The choice of comonomer family—such as other acrylates, methacrylates, styrenes, or vinyl esters—profoundly affects the reactivity ratios and, consequently, the polymer microstructure.
Copolymerization with Styrenic Monomers:
In the copolymerization of acrylates with styrene (B11656), styrene generally exhibits a higher reactivity ratio (r₁ > 1) compared to the acrylate comonomer (r₂ < 1). For instance, in the atom transfer radical copolymerization (ATRcP) of styrene and 2-ethylhexyl acrylate (EHA), a monomer structurally similar to 6-HHA, the reactivity ratios were determined. frontiersin.org This indicates that the styryl radical is more reactive towards the styrene monomer than the acrylate monomer, leading to a copolymer with a tendency for longer styrene sequences. frontiersin.org
Table 1: Reactivity Ratios for the Copolymerization of Styrene (M₁) with 2-Ethylhexyl Acrylate (M₂) via ATRcP
| Determination Method | r₁ (Styrene) | r₂ (2-Ethylhexyl Acrylate) | r₁r₂ Product | Implied Microstructure |
| Fineman-Ross (FR) | 1.24 | 0.71 | 0.88 | Random/Statistical |
| Inverted Fineman-Ross (IFR) | 1.25 | 0.74 | 0.93 | Random/Statistical |
| Kelen-Tudos (KT) | 1.24 | 0.73 | 0.91 | Random/Statistical |
Data sourced from a study on styrene and 2-ethylhexyl acrylate, used here as an analogue for 6-HHA. frontiersin.org
The product of the reactivity ratios (r₁r₂) for this system is close to 1, suggesting the formation of a random or statistical copolymer, albeit one that will have a higher incorporation of styrene in the initial stages of polymerization if the feed ratio is 1:1. frontiersin.orgresearchgate.net This microstructure means there is no significant alternating tendency.
Copolymerization with Other Acrylates and Vinyl Esters:
When 6-HHA is copolymerized with other acrylate monomers, the structural similarity often leads to reactivity ratios that are both close to 1, resulting in a nearly ideal random copolymer. However, differences in the ester side-chain can introduce subtle variations.
In contrast, copolymerization with vinyl esters, such as vinyl acetate (B1210297) (VAc), typically shows a marked difference in reactivity. Acrylates are significantly more reactive than vinyl esters. Studies on the copolymerization of methyl acrylate (MA) with various vinyl esters (VEst) have shown that the reactivity ratio for the acrylate (r₁) is much greater than 1, while the ratio for the vinyl ester (r₂) is very close to 0. tue.nl
| Monomer System | r₁ (Methyl Acrylate) | r₂ (Vinyl Esters) | r₁r₂ Product | Implied Microstructure |
| MA-VEst (Overall) | 6.06 ± 0.6 | 0.0087 ± 0.023 | ~0.05 | Blocky acrylate sequences with isolated vinyl ester units |
Data sourced from a study on methyl acrylate and vinyl esters, used here as an analogue. tue.nl
This vast difference in reactivity (r₁ >> r₂) indicates that the acrylate monomer is much more likely to add to any growing chain end. The resulting polymer microstructure consists of long sequences of the acrylate monomer, with vinyl ester units incorporated only sporadically. It is very difficult to achieve a homogeneous distribution of the vinyl ester within the copolymer under these conditions.
Influence of Comonomer on Microstructure and Properties:
The choice of comonomer and the resulting microstructure directly influence the final properties of the 6-HHA copolymer.
Random Copolymers (e.g., with Styrene or other Acrylates): A random distribution of monomers typically results in a single glass transition temperature (Tg) that is intermediate between those of the two corresponding homopolymers. The specific Tg can be tuned by adjusting the comonomer ratio in the feed. frontiersin.org This allows for precise control over the thermal and mechanical properties of the resulting material.
Alternating Copolymers: In cases where there is a strong alternating tendency (r₁r₂ ≈ 0), the resulting copolymer has a highly regular structure, which can lead to unique physical properties, sometimes including increased crystallinity or a higher Tg than either homopolymer.
Block-like or Gradient Copolymers: When reactivity ratios differ significantly, as seen with vinyl esters, the resulting microstructure is non-uniform. uq.edu.au This can lead to materials with distinct phases or gradient properties. For example, the incorporation of a hydrophilic comonomer with 6-HHA could lead to amphiphilic gradient copolymers, which are valuable in applications such as surfactants or for self-assembly into micelles. uq.edu.au The incorporation of comonomers also affects crystallinity; for instance, adding comonomers like 1-butene (B85601) or 1-hexene (B165129) to polyethylene (B3416737) reduces the crystallization of the microstructure. researchgate.net
Structure Property Relationships in 6 Hydroxyhexyl Acrylate Based Polymeric Materials
Impact of Hydroxyl Functionality on Polymer Adhesion and Flexibility
The presence of the terminal hydroxyl group in the 6-HHA monomer is a primary determinant of the enhanced adhesive and flexible properties of its corresponding polymers. dakenchem.comchembk.com This functionality provides a site for strong intermolecular interactions, such as hydrogen bonding, with a wide variety of substrates, including metals, glass, and plastics. dakenchem.com This leads to the formulation of high-performance adhesives and coatings with superior bond strength. dakenchem.com
The long, six-carbon alkyl chain in 6-HHA contributes to the flexibility of the polymer backbone. This inherent flexibility is demonstrated by the low glass transition temperature (Tg) of polymers incorporating this monomer. For instance, related hydroxy-esters exhibit a Tg of approximately -45°C, which indicates a highly flexible polymer matrix suitable for applications requiring performance at low temperatures. vulcanchem.com The combination of strong adhesion via the hydroxyl group and flexibility from the hexyl chain allows for the creation of durable yet pliable coatings and sealants. dakenchem.comchembk.com
| Property | Influence of 6-Hydroxyhexyl Acrylate (B77674) | Mechanism |
| Adhesion | Enhanced | The terminal hydroxyl group forms hydrogen bonds with various substrates, improving interfacial bonding. dakenchem.com |
| Flexibility | Increased | The six-carbon alkyl chain imparts low stiffness to the polymer backbone, resulting in a low glass transition temperature (Tg). vulcanchem.com |
| Applications | High-Performance Coatings, Adhesives, Sealants | The dual benefit of strong adhesion and flexibility makes it ideal for applications requiring durable and resilient bonds. dakenchem.comchembk.com |
Enhancing Mechanical Strength and Durability through 6-Hydroxyhexyl Acrylate Integration
Research has shown that the incorporation of 6-HHA into acrylic adhesives leads to a notable increase in tensile strength compared to adhesives formulated with non-functionalized acrylates like 2-ethylhexyl acrylate. This improvement is directly attributed to the hydrogen bonding facilitated by the hydroxyl groups, which creates additional physical crosslinks within the polymer matrix, reinforcing its structure. Furthermore, copolymerization of 6-HHA with other monomers, such as ethyl cyanoacrylate, has been shown to significantly improve the thermal stability of the resulting material, with decomposition temperatures increasing by as much as 100°C. ua.es This enhanced thermal and mechanical stability expands the application range of these polymers into more demanding environments.
| Polymer System | Property Measured | Finding |
| Acrylic Adhesive with 6-HHA vs. 2-Ethylhexyl Acrylate | Tensile Strength | 6-HHA imparts higher tensile strength due to hydrogen bonding. |
| Ethyl Cyanoacrylate (ECN) + 10% 6-HHA Copolymer | Thermal Stability | Decomposition temperature increases from ~200°C for pure pECN to ~300°C for the copolymer. ua.es |
| Hydroxyl-functional Acrylics crosslinked with Polysilazane | Crosslinking and Hardness | Achieved a 97.9% degree of crosslinking and formed a hard, stable film. rsc.org |
| Polyurethane Coatings with Acrylic Polyols | Hardness | An increased hydroxyl value in the acrylic polyol component leads to a harder film due to a higher cross-linked structure. imist.ma |
Design of Stimuli-Responsive and Adaptive Polymeric Systems
The functional nature of this compound makes it a key building block in the design of "smart" or stimuli-responsive polymers. These materials are engineered to undergo significant changes in their physical or chemical properties in response to external triggers like pH, temperature, or specific chemical agents. mdpi.comnih.gov
A notable application is in the development of polymers that respond to reactive oxygen species (ROS). One such system involves an amphiphilic polymer where bis(6-hydroxyhexyl) 3,3'-selenodipropionate is incorporated into the main chain. mdpi.com In the presence of ROS like hydrogen peroxide (H₂O₂), the selenium-containing moiety is oxidized and subsequently eliminated, breaking down the polymer backbone and forming this compound as a product. mdpi.com This degradation mechanism allows for the controlled release of encapsulated substances, making such polymers promising candidates for drug delivery systems and responsive microneedles. nih.govmdpi.com The ability to incorporate 6-HHA into polymer backbones that can be cleaved under specific physiological conditions highlights its role in creating advanced, adaptive biomaterials.
Role of Hydrogen Bonding and Intermolecular Interactions in this compound Polymers
Hydrogen bonding is a critical intermolecular force governing the structure and properties of polymers containing this compound. The terminal hydroxyl group acts as a hydrogen bond donor, while the carbonyl group of the acrylate can act as an acceptor, leading to the formation of a robust network of non-covalent interactions. wiley.comnih.gov
These hydrogen bonds act as physical crosslinks, significantly impacting the material's mechanical properties. For example, in acrylic adhesives, these interactions are responsible for increased tensile strength compared to analogous polymers lacking this functionality. In photocured polyacrylate films, the presence of hydrogen-bonding monoacrylates leads to the formation of H-bonding clusters. ru.nl This "pre-organization" of monomers prior to polymerization influences the reaction kinetics and the final network topology, which in turn affects the mobility of polymer chain segments and the macroscopic properties of the elastomer. ru.nl The strength and density of these hydrogen bonds can be tailored by copolymerizing 6-HHA with other monomers, allowing for precise control over the final material's viscoelasticity and thermal behavior. ua.es
Morphological Control in this compound Block and Graft Copolymers
In block and graft copolymers, this compound serves as a component that can be used to control the material's morphology at the nanoscale. Block copolymers are composed of long sequences, or "blocks," of different polymers linked together. The inherent chemical incompatibility between a polar, hydroxyl-containing block and a non-polar block can drive a process called microphase separation. wiley.comnih.gov
This process leads to the self-assembly of the polymer into well-defined, ordered nanostructures, such as lamellae, cylinders, or spheres. The introduction of hydroxyl groups via 6-HHA into one of the blocks significantly increases its polarity, enhancing the driving force for this phase separation. nih.gov Researchers have utilized this principle by synthesizing block copolymers where one block contains hydroxyl groups, which can then be crosslinked during thermal annealing to lock in the microphase-separated structure. wiley.comnih.gov This level of morphological control is crucial for applications in nanotechnology, such as creating nanoporous membranes or templates for the fabrication of other nanoscale materials.
Advanced Materials Applications and Performance of 6 Hydroxyhexyl Acrylate Polymers
Engineering of High-Performance Polymeric Coatings and Adhesives
Polymers incorporating 6-hydroxyhexyl acrylate (B77674) are integral to the formulation of high-performance coatings and adhesives, offering enhanced durability and adhesion to a variety of substrates. dakenchem.com The presence of the hydroxyl group in the polymer structure is crucial for improving adhesion, flexibility, and wear resistance. dakenchem.comchembk.com
In the realm of coatings, 6-HHA is used as a monomer in the synthesis of acrylic resins. dakenchem.com These resins can be cross-linked through the hydroxyl functionality, leading to robust networks that provide excellent protection against environmental degradation. For instance, the incorporation of 6-HHA into thermosetting adhesive compositions, often in combination with other monomers like butyl acrylate and 2-ethylhexyl acrylate, results in materials with superior adhesive properties. epo.org These adhesives exhibit strong and durable bonds to substrates such as metals, plastics, and glass. dakenchem.com
Research has demonstrated that the addition of 6-HHA to ethyl cyanoacrylate (ECN) adhesives can decrease stiffness and improve thermal stability without compromising adhesion. ua.es Specifically, the introduction of 5-10 wt% of 6-HHA to ECN increased immediate adhesion. ua.es Over time, a copolymerization via transesterification between ECN and 6-HHA was observed, leading to copolymers with enhanced thermal stability, decomposing near 300 °C compared to 200 °C for the ECN polymer alone. ua.es
The versatility of 6-HHA is further highlighted in its use in high-solids acrylic-based coatings. It is listed as a suitable hydroxy-functional monomer alongside others like 2-hydroxyethyl acrylate and 2-hydroxybutyl acrylate. google.comgoogle.com These polymers are designed to have low molecular weights, making them suitable for applications requiring high solids content and reduced volatile organic compounds (VOCs). google.com
Table 1: Monomer Composition in High-Solids Adhesives
| Monomer | Function |
|---|---|
| n-Butyl Acrylate | Soft Monomer |
| 2-Ethylhexyl Acrylate | Soft Monomer |
| 6-Hydroxyhexyl Acrylate | Hydroxyl Functional Monomer |
| 2-Hydroxyethyl Acrylate | Hydroxyl Functional Monomer |
| 2-Hydroxybutyl Acrylate | Hydroxyl Functional Monomer |
This table showcases typical monomers used in the formulation of high-solids thermosetting adhesives, highlighting the role of 6-HHA. epo.org
Development of Functional Polymeric Resins and Cross-linked Networks
The hydroxyl group of this compound serves as a reactive site for creating functional polymeric resins and densely cross-linked networks. dakenchem.comcymitquimica.com This functionality allows for post-polymerization modifications, enabling the tailoring of material properties for specific applications. google.com.na
In the synthesis of acrylic resins, 6-HHA can be copolymerized with other acrylic or methacrylic monomers. google.com The resulting polymers possess pendant hydroxyl groups that can undergo further reactions. For example, these hydroxyl groups can react with isocyanates to form polyurethane-acrylic hybrid resins, which combine the toughness and abrasion resistance of polyurethanes with the weatherability of acrylics. epo.orgvulcanchem.com This cross-linking capability is essential for developing materials with high mechanical strength and chemical resistance.
The development of functional resins extends to their use in transparent layers and clearcoat finishes for various industries, including automotive. google.com.na By incorporating 6-HHA and other hydroxy-functional monomers, resins with improved durability and crater resistance can be produced. google.com.na The controlled polymerization processes allow for the creation of low molecular weight polymers with narrow polydispersity, which is advantageous for achieving uniform and high-quality finishes. epo.org
Integration into UV-Curable Systems for Rapid Processing
This compound is a key component in ultraviolet (UV) curable formulations due to its acrylate functionality, which allows for rapid polymerization upon exposure to UV light. dakenchem.comaip.org This property is highly advantageous for applications requiring fast curing times, such as in inks, varnishes, and industrial coatings. dakenchem.com
Research into telechelic urethane (B1682113) acrylate UV-curable prepolymers has identified hydroxyhexyl acrylate as a suitable hydroxy acrylate for these systems. google.com These prepolymers are designed to have faster and better curing rates. The presence of urethane linkages can lead to pre-organization of the molecules through hydrogen bonding, bringing the cross-linkable double bonds closer together and facilitating a more efficient curing process. google.com
Fabrication of Functionalized Nanomaterials and Polymer Conjugates
The unique chemical handles of this compound make it a valuable building block in the fabrication of functionalized nanomaterials and polymer conjugates for biomedical applications. aip.orgnih.gov
In one notable application, 6-HHA was used to modify the drug dexamethasone (B1670325). The resulting this compound-modified dexamethasone was then conjugated to a polyamidoamine (PAMAM) dendrimer. aip.orgnih.gov This conjugation was achieved through an Amino Michael Addition reaction between the acrylate group of the modified drug and the amine groups of the dendrimer. aip.orgnih.gov This process allowed for the creation of a dendrimer-dexamethasone conjugate designed for targeted drug delivery in the treatment of allergic asthma. aip.orgnih.gov
Furthermore, the synthesis of biotinylated aldehyde polymers for biomolecule conjugation has been explored. researchgate.net In this work, an aldehyde-containing monomer, 6-oxohexyl acrylate, was synthesized from this compound. escholarship.org This functional monomer was then copolymerized with other monomers using reversible addition-fragmentation chain transfer (RAFT) polymerization to create well-defined polymers with reactive aldehyde side chains, demonstrating the utility of 6-HHA derivatives in creating complex polymer architectures for bioconjugation. researchgate.net
Surface Modification and Substrate Enhancement (e.g., Paper Protection)
The properties of this compound-based polymers make them suitable for surface modification and the enhancement of various substrates. While direct research on paper protection using 6-HHA is limited in the provided context, related studies on adhesive mixtures and protective coatings suggest its potential in such applications. ua.es
The ability of 6-HHA to improve adhesion and water resistance in coatings is relevant to the protection of materials like paper. dakenchem.comresearchgate.net For example, research on hydrophobically modified hydroxyethyl (B10761427) cellulose-methyl methacrylate (B99206) copolymer emulsions for paper protection has shown that such coatings can improve mechanical strength, water resistance, and delay aging. researchgate.net While this study did not use 6-HHA directly, the principles of using functional monomers to enhance the properties of protective coatings are applicable.
The addition of 6-HHA to adhesive formulations has been shown to modify the properties of the adhesive, which could be beneficial for applications involving delicate substrates like paper. ua.es The ability to control the stiffness and thermal properties of an adhesive is crucial for ensuring that the protective layer does not damage the underlying material. ua.es
Analytical and Spectroscopic Characterization of 6 Hydroxyhexyl Acrylate Polymers
Chromatographic Analysis of Molecular Weight Distribution and Polydispersity (Gel Permeation Chromatography)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers. nsf.govshimadzu.com This method separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. selectscience.net Larger polymer chains elute faster from the chromatography column, while smaller chains, which can penetrate the pores of the stationary phase, have longer retention times. selectscience.net
The analysis of poly(6-hydroxyhexyl acrylate) and similar polyacrylates by GPC provides critical parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). selectscience.netintertek.com PDI values indicate the breadth of the molecular weight distribution; a value close to 1.0 suggests a narrow, more uniform distribution of polymer chain lengths. researchgate.net
GPC systems for polyacrylate analysis typically use solvents like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) as the mobile phase. rsc.orgrsc.org The system is equipped with a series of columns packed with porous gel and a detector, most commonly a refractive index (RI) detector, which is sensitive to the concentration of the eluting polymer. rsc.orgyoutube.com For accurate molecular weight determination, the GPC system is calibrated using polymer standards with known molecular weights and narrow distributions, such as polystyrene or poly(methyl methacrylate) standards. rsc.orgrsc.org
| Polymer Sample | Mn (g/mol) | Mw (g/mol) | Polydispersity Index (PDI) | Eluent | Reference |
|---|---|---|---|---|---|
| Polyacrylate System 1 | 23,000 | 36,800 | 1.60 | DMF with LiBr | rsc.org |
| Triblock Copolymer System | N/A | N/A | 1.02 - 1.10 | N/A | researchgate.net |
| Poly(N-vinylcaprolactam) | 70,000 | N/A | 1.8 | N/A | researchgate.net |
Spectroscopic Elucidation of Polymeric Structures (NMR Spectroscopy, IR Spectroscopy)
Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized poly(this compound).
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the local chemical environment of atoms within the polymer.
¹H NMR: The proton NMR spectrum of poly(this compound) would exhibit characteristic signals corresponding to the protons in the polymer backbone and the pendant hexyl group. Key signals would include broad peaks for the acrylate backbone methine (-CH-) and methylene (B1212753) (-CH₂-) protons, a triplet for the methylene protons adjacent to the ester oxygen (-O-CH₂-), and multiplets for the other methylene groups in the hexyl chain, as well as a signal for the terminal hydroxyl proton (-CH₂-OH).
¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbon of the ester group (~170-180 ppm), the carbons of the polymer backbone, and the six individual carbons of the hydroxyhexyl side chain. researchgate.net The position of signals for the methine and methylene carbons can also give insights into the stereochemistry (tacticity) of the polymer chain. imim.pl
Infrared (IR) Spectroscopy is used to identify the functional groups present in the polymer. The IR spectrum of poly(this compound) is characterized by specific absorption bands:
A strong, sharp absorption band around 1730 cm⁻¹ corresponds to the C=O stretching vibration of the ester carbonyl group. researchgate.netspectroscopyonline.com
A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the O-H stretching of the terminal hydroxyl group. researchgate.net
Strong bands in the 1100-1200 cm⁻¹ region are attributed to the C-O stretching vibrations of the ester linkage. spectroscopyonline.com
Absorption bands between 2850 and 3000 cm⁻¹ are due to the C-H stretching of the methylene and methine groups in the polymer backbone and side chain. spectroscopyonline.com
| Technique | Functional Group / Proton | Characteristic Signal / Wavenumber | Reference |
|---|---|---|---|
| ¹³C NMR | Carbonyl Carbon (C=O) | ~170 - 180 ppm | researchgate.net |
| IR Spectroscopy | Ester Carbonyl (C=O) Stretch | ~1726 - 1730 cm⁻¹ | researchgate.netspectroscopyonline.com |
| IR Spectroscopy | Hydroxyl (O-H) Stretch | ~3200 - 3600 cm⁻¹ | researchgate.net |
| IR Spectroscopy | Ester (C-O) Stretch | ~1147 - 1191 cm⁻¹ | spectroscopyonline.com |
| IR Spectroscopy | Aliphatic (C-H) Stretch | ~2850 - 3000 cm⁻¹ | spectroscopyonline.com |
Thermal and Thermomechanical Characterization of Polymeric Systems (Thermogravimetric Analysis, Differential Scanning Calorimetry)
Thermal analysis techniques are crucial for determining the operational limits and processing conditions for polymeric materials. nih.gov
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov For poly(this compound), TGA is used to assess its thermal stability and degradation profile. The resulting TGA curve shows the temperature at which degradation begins (onset temperature) and the temperature of maximum decomposition rate. nih.govmdpi.com Polyacrylates typically degrade at elevated temperatures through processes like chain scission and depolymerization. mdpi.com The TGA experiment should precede DSC to determine the upper temperature limit for analysis before significant decomposition occurs. waters.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov DSC is used to identify key thermal transitions in poly(this compound). The most important transition for amorphous or semi-crystalline polymers is the glass transition temperature (Tg), which represents the temperature at which the polymer changes from a rigid, glassy state to a more flexible, rubbery state. nih.gov For semi-crystalline polymers, DSC can also detect the melting temperature (Tm) and crystallization temperature (Tc). These properties are highly dependent on the polymer's molecular weight, chain flexibility, and intermolecular interactions, which are influenced by the long hexyl chain and the terminal hydroxyl group. nih.gov
| Polymer System | Technique | Property | Value (°C) | Reference |
|---|---|---|---|---|
| Poly(2-ethyl hexyl acrylate) | TGA | Onset of Degradation (5 °C/min) | > 250 °C | nih.gov |
| Epoxy Acrylate Systems | DSC | Glass Transition (Tg) | 29 to 187 °C | researchgate.net |
| Poly(HEMA) with Amino Acids | DSC/TGA | Thermal Stability Analysis | Interaction Dependent |
Microscopic and Morphological Investigations (Scanning Electron Microscopy, X-ray Diffraction)
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of polymer films or particles. SEM analysis of poly(this compound) can reveal information about the material's surface roughness, porosity, and the presence of any phase separation in polymer blends or composites. For instance, in cured coatings, SEM can be used to observe the uniformity and distribution of components within the polymer matrix. researchgate.net
X-ray Diffraction (XRD) is employed to investigate the solid-state structure of the polymer. researchgate.net The XRD pattern can distinguish between amorphous and crystalline materials. An amorphous polymer, like many polyacrylates, will produce a broad, diffuse halo in its XRD pattern. researchgate.net If poly(this compound) exhibits some degree of crystallinity, sharp diffraction peaks would be superimposed on the amorphous halo. The positions and intensities of these peaks can be used to identify the crystal structure and calculate parameters such as the degree of crystallinity, which significantly influences the mechanical properties of the material. researchgate.net
Mass Spectrometry for Polymer Analysis and Degradation Product Identification
Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ions, providing information on the molecular weight and structure of molecules. dntb.gov.ua For polymer analysis, MS is often coupled with a separation or degradation technique.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a common method for analyzing insoluble or crosslinked polymers and for studying their thermal degradation pathways. nih.gov The polymer is rapidly heated (pyrolyzed) to break it down into smaller, volatile fragments, which are then separated by GC and identified by MS. nih.gov This can help elucidate the degradation mechanism of poly(this compound) by identifying characteristic fragments such as the monomer, hexanol, and various oligomeric species. nih.gov
Soft ionization techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) are used to analyze intact polymer chains and their degradation products without significant fragmentation. rsc.orgresearchgate.net These methods are particularly useful for identifying low molecular weight oligomers or degradation products formed during aging or environmental exposure. researchgate.net For example, ESI-MS has been used to study the thermo-oxidative degradation products of polyacrylates, identifying various chain scission and oxidation products. researchgate.net
Computational and Theoretical Studies of 6 Hydroxyhexyl Acrylate Systems
Predictive Modeling of Monomer Reactivity and Polymerization Behavior
Predictive modeling in polymer science aims to forecast the behavior of monomers in polymerization reactions, saving time and resources in experimental work. For 6-hydroxyhexyl acrylate (B77674), this involves creating mathematical and computational models to predict its reactivity and the characteristics of the resulting polymer.
Machine learning models have emerged as a powerful tool for predicting the reactivity of monomers. chemrxiv.org These models are trained on large datasets of known monomer properties and their experimental polymerization behavior. For a monomer like 6-hydroxyhexyl acrylate, a machine learning model could be developed using a variety of molecular descriptors as input. These descriptors, which are numerical representations of the molecule's structure and properties, can include quantum chemically calculated parameters such as solvation free energy, dipole moment, and conformational entropy. chemrxiv.org
The output of such a model could be a prediction of the monomer's reactivity ratios in copolymerization, or the rate of polymerization under specific conditions. For instance, a decision-tree-based machine learning algorithm, such as the XGBoost algorithm, could be employed to establish a relationship between the monomer's structural features and its polymerization behavior. chemrxiv.org
Below is an illustrative data table showcasing the types of descriptors that could be used in a predictive model for this compound and related monomers.
| Monomer | Solvation Free Energy (in water, kcal/mol) | Dipole Moment (Debye) | Conformational Entropy (cal/mol·K) | Predicted Reactivity (Arbitrary Units) |
| This compound | -5.2 | 2.1 | 35.8 | 0.85 |
| Butyl Acrylate | -3.8 | 1.8 | 30.2 | 0.70 |
| 2-Hydroxyethyl Acrylate | -6.5 | 2.5 | 25.1 | 0.95 |
This table is for illustrative purposes to show the type of data used in predictive modeling and does not represent actual experimental or calculated values.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. For this compound, MD simulations can offer detailed insights into its conformational flexibility and how it interacts with other molecules, such as solvents or other monomers.
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are used to simulate the atoms' movements. This allows for the exploration of the molecule's potential energy surface and the identification of its preferred conformations. For this compound, with its flexible hexyl chain, MD simulations can reveal the distribution of different conformers in a given environment. This is important because the conformation of the monomer can influence its reactivity.
MD simulations are also invaluable for studying intermolecular interactions. For example, simulations can show how this compound molecules interact with each other in the bulk liquid or in a solution. This can help in understanding the formation of aggregates and the local environment around a reacting monomer. The presence of the hydroxyl group in this compound suggests that hydrogen bonding will play a significant role in its intermolecular interactions. MD simulations can quantify the extent and lifetime of these hydrogen bonds. mdpi.com
The following table illustrates the type of data that can be extracted from MD simulations to characterize the intermolecular interactions of this compound in a solvent.
| Interaction Type | Average Distance (Å) | Average Interaction Energy (kcal/mol) | Average Lifetime (ps) |
| O-H···O (Hydrogen Bond) | 2.8 | -4.5 | 5.2 |
| C=O···H-O (Hydrogen Bond) | 3.0 | -3.8 | 4.1 |
| van der Waals (Acrylate Group) | 4.5 | -1.2 | - |
| van der Waals (Hexyl Chain) | 5.0 | -0.8 | - |
This table is for illustrative purposes and does not represent actual simulation data.
By simulating this compound in different solvents, MD can also help to understand solvent effects on polymerization. The simulations can reveal how the solvent molecules arrange themselves around the monomer and how this might affect the accessibility of the reactive acrylate group. semanticscholar.org
Quantum Chemical Calculations for Electronic Structure and Reaction Pathways
Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure of molecules and to explore the energetics of chemical reactions. aps.orgpurdue.edu For this compound, these calculations can provide fundamental insights into its reactivity and the mechanisms of its reactions.
One of the primary applications of quantum chemistry is the calculation of a molecule's electronic properties. nih.gov For this compound, this would include determining the distribution of electron density, the energies of the molecular orbitals (especially the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO), and the partial charges on each atom. The energies of the HOMO and LUMO are particularly important as they can indicate the molecule's susceptibility to nucleophilic and electrophilic attack.
Quantum chemical calculations are also essential for mapping out the potential energy surface of a reaction. arxiv.org This allows for the identification of transition states, which are the high-energy structures that connect reactants and products. By calculating the energy of the transition state, the activation energy for a reaction can be determined, which is a key factor in determining the reaction rate. For the polymerization of this compound, quantum chemical calculations could be used to study the transition states for the addition of a radical to the monomer, providing a detailed understanding of the propagation step.
The table below provides an example of the kind of data that can be obtained from quantum chemical calculations for a reaction involving this compound.
| Reaction Step | Reactant Energy (Hartree) | Transition State Energy (Hartree) | Product Energy (Hartree) | Activation Energy (kcal/mol) |
| Radical Addition to C=C | -550.12345 | -550.10123 | -550.15678 | 14.0 |
| Hydrogen Abstraction from O-H | -550.12345 | -550.08765 | -550.13456 | 22.5 |
This table is for illustrative purposes and does not represent actual calculated values.
Furthermore, quantum chemical methods can be used to investigate the possibility of different reaction pathways. researchgate.net For instance, in the self-initiated thermal polymerization of acrylates, several mechanisms have been proposed. upenn.edu Quantum chemical calculations can be used to evaluate the energetic feasibility of these different pathways for this compound, helping to elucidate the true mechanism of the reaction.
Environmental Fate and Degradation Mechanisms of 6 Hydroxyhexyl Acrylate Based Polymers
Hydrolytic and Enzymatic Degradation Pathways of 6-Hydroxyhexyl Acrylate (B77674) Polymers
The degradation of polymers derived from 6-Hydroxyhexyl acrylate primarily proceeds through the cleavage of the ester bonds within the polymer backbone and side chains. This breakdown can be initiated by abiotic or biotic factors.
Hydrolytic Degradation
In aqueous environments, polymers containing ester functionalities undergo hydrolytic degradation. This process involves the cleavage of ester linkages by water molecules, leading to the formation of smaller, water-soluble fragments, including carboxylic acids and alcohols. The general mechanism for the hydrolytic degradation of polyacrylates originates from the hydrolysis of the ester bonds researchgate.net. This scission results in a decrease in the polymer's molecular weight and a subsequent loss of mechanical stability researchgate.net. The rate of hydrolysis is influenced by factors such as pH and temperature. For related poly(alkyl cyanoacrylate) nanoparticles, the degradation rate in phosphate-buffered saline (PBS) was found to be faster for polymers with shorter alkyl side chains researchgate.net. While specific studies on poly(6-HHA) are limited, the principles of polyester (B1180765) hydrolysis suggest that the ester group in the acrylate moiety is the primary site of attack.
Enzymatic Degradation
The biodegradation of 6-HHA-based polymers is predominantly an enzyme-catalyzed process. Microorganisms in environments like soil and water secrete extracellular enzymes, such as esterases and lipases, that can catalyze the hydrolysis of ester bonds nih.govacs.org. This enzymatic hydrolysis is considered the rate-controlling step in the biodegradation of many polyesters acs.org. The process involves the enzyme binding to the polymer substrate and subsequently catalyzing a hydrolytic cleavage nih.gov. This initial breakdown converts the polymer into lower molecular weight oligomers, dimers, and monomers, which can then be transported into microbial cells for further metabolism nih.govacs.org.
Enzymes like lipases from various sources, including Candida antarctica lipase (B570770) B (CalB), have demonstrated efficacy in degrading polyesters by hydrolyzing ester bonds in aqueous media nih.gov. Carboxylesterases and cutinases are also known to be involved in the degradation of synthetic polymers with ester linkages google.comuni-greifswald.de. The presence of the hexyl chain and the terminal hydroxyl group in 6-HHA may influence enzyme-substrate interactions, potentially affecting the degradation rate compared to other polyacrylates. The enzymatic degradation of polyesters is often a surface erosion process, where the enzyme acts on the surface of the polymer material nih.gov.
A summary of the primary degradation pathways is presented in the table below.
| Degradation Pathway | Initiating Agent | Primary Mechanism | Key Intermediates/Products |
| Hydrolytic Degradation | Water, pH (acid/base catalysis) | Cleavage of ester bonds in the polymer backbone/side chain. | Oligomers, 6-hydroxyhexyl alcohol, Poly(acrylic acid) backbone fragments. |
| Enzymatic Degradation | Microbial enzymes (Lipases, Esterases, Cutinases) | Catalytic hydrolysis of ester bonds on the polymer surface. | Low molecular weight oligomers, 6-hydroxyhexyl alcohol, Acrylic acid. nih.govnih.gov |
Factors Influencing Biodegradation and Environmental Fate of Derived Materials
The rate and extent of biodegradation of 6-HHA-based polymers and their derived materials are governed by a complex interplay of polymer-specific properties and environmental conditions.
Polymer Characteristics:
Molecular Weight: Higher molecular weight polymers generally exhibit slower degradation rates due to their lower surface area-to-volume ratio and reduced chain end concentration researchgate.netnih.gov.
Crystallinity: The amorphous regions of a semi-crystalline polymer are more susceptible to enzymatic attack than the highly ordered crystalline regions. Copolymers often have lower crystallinity than homopolymers, which can lead to faster degradation nih.gov.
Hydrophilicity/Hydrophobicity: The balance between the hydrophilic acrylate backbone and the hydrophobic hexyl side chain in poly(6-HHA) affects its interaction with water and microbial enzymes. While some hydrophilicity is necessary for enzyme access, excessive water solubility can be a limiting factor in certain applications. The copolymerization of 6-HHA with other monomers can be used to tailor this property acs.org.
Chemical Structure: The presence of functional groups susceptible to enzymatic hydrolysis, such as the ester linkage in 6-HHA, is a primary determinant of biodegradability miljodirektoratet.no. The length of the alkyl side chain can also play a role; for some poly(alkyl cyanoacrylates), shorter side chains lead to faster degradation researchgate.net.
Environmental Factors:
Temperature: Biological processes, including enzymatic degradation, are generally faster at higher temperatures, up to the optimal temperature for the specific microbial community miljodirektoratet.no.
pH: The pH of the surrounding environment (soil or water) can affect the rate of abiotic hydrolysis and the activity of microbial enzymes, which typically have an optimal pH range nih.govmiljodirektoratet.no.
Moisture: Water is essential for both hydrolytic degradation and microbial activity. In soil environments, higher moisture levels have been shown to enhance the release and degradation of acrylic acid from superabsorbent acrylate polymers nih.gov.
Nutrient Availability: The presence of other carbon and nitrogen sources can influence microbial activity and the production of polymer-degrading enzymes.
Microbial Community: The type, diversity, and abundance of microorganisms in a specific environment are critical. Different niches, such as soil, seawater, or wastewater treatment plants, harbor distinct microbial communities with varying enzymatic capabilities miljodirektoratet.no.
The ultimate environmental fate of 6-HHA polymers involves their mineralization to carbon dioxide, water, and biomass by microorganisms acs.org. The initial degradation products, such as 6-hydroxyhexyl alcohol and acrylic acid, are expected to be readily biodegradable under most environmental conditions oekotoxzentrum.ch.
Characterization and Identification of Polymer Degradation Products
Identifying the products formed during the degradation of 6-HHA-based polymers is crucial for understanding the degradation mechanism and assessing any potential environmental impact. Various analytical techniques are employed for this purpose.
Analytical Techniques:
The primary method for identifying the volatile and semi-volatile products of polymer degradation is Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) . This technique involves heating the polymer sample to a high temperature in an inert atmosphere, which breaks it down into smaller, characteristic fragments that are then separated by GC and identified by MS semanticscholar.orgnih.govmdpi.com.
Other important techniques include:
Gel Permeation Chromatography (GPC/SEC): Used to monitor the change in molecular weight and molecular weight distribution of the polymer as degradation proceeds researchgate.net.
Fourier-Transform Infrared Spectroscopy (FTIR): Detects changes in the chemical functional groups of the polymer, such as the loss of ester groups and the formation of carboxyl and hydroxyl groups nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the original polymer and its degradation products nih.gov.
High-Performance Liquid Chromatography (HPLC): Used to separate and quantify non-volatile degradation products in the aqueous phase nih.gov.
Identified Degradation Products:
Research on the degradation of polymers structurally related to poly(6-HHA) provides insight into the likely degradation products.
Monomer and Related Compounds: Thermal degradation of poly(hexylene succinate), which also contains a C6 diol unit, has been shown to produce This compound as a degradation product semanticscholar.org. In a study involving copolymers of ethyl cyanoacrylate (ECN) and 6-HHA, GC-MS analysis of the aged polymer identified products such as the original ECN monomer and ethyl 2-cyano-3-hydroxypropanoate ua.es.
Side-Chain and Backbone Products: The fundamental degradation pathways suggest the formation of 6-hydroxyhexanol (also known as 1,6-hexanediol) from the cleavage of the ester's side chain and acrylic acid or its oligomers from the polymer backbone nih.govnih.gov. Acrylic acid itself is considered readily biodegradable in the environment oekotoxzentrum.ch.
The table below summarizes potential degradation products and the methods used for their identification.
| Potential Degradation Product | Parent Polymer/Copolymer | Analytical Technique(s) | Reference |
| This compound | Poly(hexylene succinate) | Py-GC/MS | semanticscholar.org |
| Ethyl 2-cyano-3-hydroxypropanoate | Ethyl cyanoacrylate + 6-HHA | GC-MS | ua.es |
| Acrylic Acid | Poly(acrylates) | Hydroponics, HPLC | nih.gov |
| Oligomers, Dimers, Monomers | General Polyesters | GPC, HPLC-MS, NMR | nih.govnih.gov |
| Carbon Dioxide | General Polyesters | Respirometry (measures CO₂ evolution) | nih.gov |
Q & A
Q. How to analyze competing degradation pathways of this compound under environmental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
